

Technical Guide: Physicochemical Properties and Synthetic Application of (S)-4-Phenylloxazolidin-2-one

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Compound of Interest

Compound Name: (S)-4-Phenylloxazolidin-2-one

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This technical guide provides an in-depth overview of the core physicochemical properties of **(S)-4-Phenylloxazolidin-2-one**, a pivotal chiral auxiliary in asymmetric synthesis. It includes detailed experimental protocols for the determination of its melting point and optical rotation, and a workflow diagram illustrating its application in the synthesis of the cholesterol absorption inhibitor, Ezetimibe.

Physicochemical Data of (S)-4-Phenylloxazolidin-2-one

(S)-4-Phenylloxazolidin-2-one is a white to light yellow crystalline powder widely utilized as a versatile chiral auxiliary in asymmetric synthesis due to its high diastereoselectivity and ease of recycling.^[1] Its key physical properties are summarized in the table below.

Property	Value	Conditions
Melting Point	129-133 °C	Literature values vary slightly. [2] [3] [4] [5] [6]
Optical Rotation	+48° to +49.5°	c = 2 in Chloroform (CHCl ₃) [4] [5]
+72°	c = 1 in Ethyl Acetate (EtOAc) [6]	
Molecular Formula	C ₉ H ₉ NO ₂	
Molecular Weight	163.17 g/mol	[5]
CAS Number	99395-88-7	[2] [5]

Experimental Protocols

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[\[2\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Watch glass

Procedure:

- Sample Preparation: Ensure the **(S)-4-Phenylloxazolidin-2-one** sample is completely dry. If necessary, pulverize a small amount of the crystalline solid into a fine powder using a mortar and pestle.

- Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample on a watch glass. A small amount of solid will enter the tube.
- Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid down. The packed sample height should be approximately 1-2 mm.
[\[4\]](#)
- Initial Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating run can be performed to get a preliminary value.
- Accurate Measurement:
 - Place the packed capillary tube into the heating block of the melting point apparatus.
 - Set the heating rate to be slow, approximately 1-2°C per minute, especially when approaching the expected melting point.[\[2\]](#)
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
 - Record the temperature at which the last crystal melts (the end of the melting range).
- Repeat: For accuracy, perform at least two measurements.

Optical rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light. This property is fundamental for characterizing enantiomers.

Apparatus:

- Polarimeter
- Polarimeter cell (e.g., 1 dm length)
- Volumetric flask
- Analytical balance

- Syringe

Procedure:

- Solution Preparation:

- Accurately weigh a specific amount of **(S)-4-Phenylloxazolidin-2-one**.
 - Dissolve the sample in a precise volume of a suitable solvent (e.g., chloroform or ethyl acetate) in a volumetric flask to achieve the desired concentration (c), expressed in g/mL.

- Blank Measurement:

- Fill the polarimeter cell with the pure solvent.
 - Ensure there are no air bubbles in the light path.
 - Place the cell in the polarimeter and zero the instrument. This calibrates the polarimeter to the solvent.

- Sample Measurement:

- Rinse the polarimeter cell with a small amount of the prepared sample solution.
 - Fill the cell with the sample solution, again ensuring the absence of air bubbles.
 - Place the filled cell into the polarimeter.
 - Observe the angle of rotation (α). The instrument will display the observed rotation in degrees.

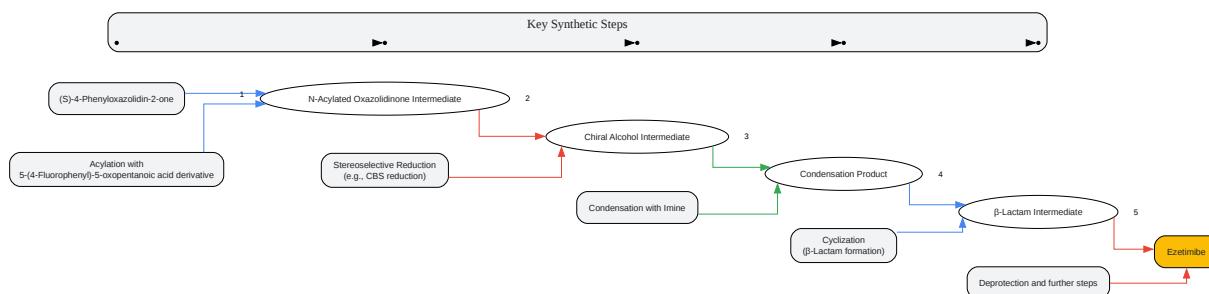
- Calculation of Specific Rotation:

- The specific rotation $[\alpha]$ is calculated using Biot's Law: $[\alpha] = \alpha / (l \times c)$ Where:
 - α is the observed rotation in degrees.
 - l is the path length of the polarimeter cell in decimeters (dm).

- c is the concentration of the solution in g/mL.
- The temperature (T) and the wavelength of light used (D for the sodium D-line) are typically reported with the specific rotation value, e.g., $[\alpha]^{20}/D$.

Application in Asymmetric Synthesis: Ezetimibe Synthesis Workflow

(S)-4-Phenylloxazolidin-2-one is a key chiral auxiliary in the synthesis of Ezetimibe, a drug that inhibits cholesterol absorption.^[1] The oxazolidinone is used to introduce the desired stereochemistry at a critical step in the synthetic pathway. The following diagram outlines a simplified workflow for this process.



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Caption: Workflow for the asymmetric synthesis of Ezetimibe utilizing **(S)-4-Phenylloxazolidin-2-one**.

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